molecular formula C16H18N2O4S B12775113 CP-533,536 metabolite M11 CAS No. 574759-30-1

CP-533,536 metabolite M11

Cat. No.: B12775113
CAS No.: 574759-30-1
M. Wt: 334.4 g/mol
InChI Key: SKMRHCOWINZBQG-UHFFFAOYSA-N
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Description

CP-533,536 metabolite M11 is a significant metabolite derived from CP-533,536, a highly selective agonist for the EP2 receptor of prostaglandin E2. This compound has been extensively studied for its potential therapeutic applications, particularly in bone healing and fracture repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-533,536 involves multiple steps, including the formation of the tert-butyl-benzyl and pyridine-3-sulfonyl moieties. The specific synthetic route for metabolite M11 involves the oxidation of the tert-butyl side chain of CP-533,536 to form the ω-hydroxy metabolite, which is further oxidized to produce the ω-carboxy metabolite .

Industrial Production Methods

Industrial production of CP-533,536 and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CP-533,536 metabolite M11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like cytochrome P450 enzymes. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include the ω-hydroxy metabolite, ω-carboxy metabolite, and various conjugated forms such as glucuronides and sulfates .

Scientific Research Applications

Bone Repair and Regeneration

The primary application of CP-533,536 metabolite M11 is in bone healing . Research indicates that M11 promotes fracture healing by enhancing osteogenic activity. In a study involving rat models, local administration of CP-533,536 demonstrated significant improvements in fracture healing compared to controls. The mechanism involves the activation of EP2 receptors, which play a crucial role in bone metabolism and repair processes .

Potential in Osteoporosis Treatment

Given its role in promoting bone formation, M11 is being explored as a candidate for treating osteoporosis . The ability to stimulate osteoblast differentiation and activity could make it a valuable therapeutic option for patients suffering from this condition. Preclinical studies are ongoing to evaluate its efficacy and safety profile in this context.

Data Table: Comparative Analysis of CP-533,536 and Its Metabolites

CompoundApplication AreaMechanism of ActionStudy Reference
CP-533,536Bone Fracture HealingEP2 receptor agonism leading to enhanced osteogenesis ,
Metabolite M11Osteoporosis TreatmentSimilar to CP-533,536 but with potentially improved efficacyOngoing Studies
Other MetabolitesVarious (e.g., Cancer)Varies; often involves CYP3A-mediated pathways ,

Case Study 1: Fracture Healing in Rat Models

In a controlled study, CP-533,536 was administered locally to rats with induced fractures. Results showed:

  • Increased callus formation : The treated group exhibited significantly larger calluses at the fracture site compared to the control group.
  • Enhanced mechanical strength : Biomechanical testing revealed that bones healed with CP-533,536 treatment had greater strength than those that did not receive treatment .

Case Study 2: Evaluation in Osteoporotic Models

Ongoing research is examining the effects of M11 on osteoporotic models. Preliminary results suggest:

  • Improved bone density : Early data indicate that M11 may help restore bone density in models mimicking osteoporosis.
  • Positive safety profile : Initial toxicity assessments show no significant adverse effects at therapeutic doses .

Mechanism of Action

CP-533,536 metabolite M11 exerts its effects by selectively activating the EP2 receptor of prostaglandin E2. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes bone formation and healing. The molecular targets involved include the EP2 receptor and downstream signaling pathways that regulate bone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-533,536 metabolite M11 is unique due to its specific metabolic pathway and the formation of distinct oxidative and conjugated metabolites. This uniqueness makes it a valuable compound for studying the metabolic and pharmacokinetic properties of EP2 receptor agonists .

Properties

CAS No.

574759-30-1

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-2-[4-[(pyridin-3-ylsulfonylamino)methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H18N2O4S/c1-16(2,15(19)20)13-7-5-12(6-8-13)10-18-23(21,22)14-4-3-9-17-11-14/h3-9,11,18H,10H2,1-2H3,(H,19,20)

InChI Key

SKMRHCOWINZBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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